Maltooctaose

Overview

Description

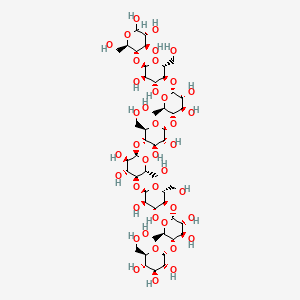

Maltooctaose is a linear oligosaccharide composed of eight glucose units linked by α-1,4-glycosidic bonds. It is a member of the maltooligosaccharides family, which are derived from the partial hydrolysis of starch. This compound is known for its role in various biological and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

Maltooctaose, a specific-length maltooligosaccharide, primarily targets the branching enzyme in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of glycogen, the primary storage polysaccharide in bacteria and animals .

Mode of Action

The interaction of this compound with the branching enzyme is complex. The crystal structure of the this compound-bound branching enzyme identifies twelve oligosaccharide binding sites . These sites are responsible for the specificity of branching enzymes, which define the length of branches in the glycogen structure . The structure suggests a possible mechanism for transfer chain specificity involving some of these surface binding sites .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the glycogen biosynthesis pathway. Glycogen is a glucose polymer linked by α-1,4 glucose linkages and branched via α-1,6-linkages . The branching enzyme, which this compound targets, catalyzes the formation of these α-1,6-linkages . The length and dispensation of these branches are critical in defining the structure, density, and relative bioavailability of the storage polysaccharide .

Result of Action

The result of this compound’s action is the modulation of the structure of glycogen. By interacting with the branching enzyme, this compound influences the length of the branches in the glycogen structure . This can affect the density and bioavailability of the storage polysaccharide .

Biochemical Analysis

Biochemical Properties

Maltooctaose interacts with several enzymes, including Amyloglucosidase, α-amylase, and β-Amylase . These enzymes play a crucial role in the breakdown of starch into glucose units, which are essential for energy production in cells . The interaction between this compound and these enzymes is critical for understanding its role in biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are not fully understood. It is known to interact with branching enzymes in bacteria like E. coli . These enzymes are involved in the synthesis of glycogen, a primary storage polysaccharide in bacteria and animals . Therefore, this compound may influence cellular metabolism and energy storage processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to branching enzymes. A study reported the crystal structure of the this compound-bound branching enzyme from E. coli . The structure identified twelve oligosaccharide binding sites, suggesting a possible mechanism for transfer chain specificity involving some of these surface binding sites .

Temporal Effects in Laboratory Settings

It is known that this compound has a high purity and stability, making it suitable for use in research and biochemical enzyme assays .

Metabolic Pathways

This compound is involved in the glycogen biosynthesis pathway . It interacts with branching enzymes, which catalyze the formation of α-1,6-linkages in glycogen . This process is crucial for defining the structure, density, and bioavailability of the storage polysaccharide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltooctaose can be synthesized enzymatically using specific amylases. One common method involves the use of maltogenic α-amylase and maltotetraogenic amylase, which catalyze the hydrolysis of starch to produce maltooligosaccharides, including this compound . The reaction conditions typically involve maintaining an optimal temperature and pH for the enzyme activity, which varies depending on the source of the enzyme.

Industrial Production Methods

In industrial settings, this compound is produced through the enzymatic hydrolysis of starch using thermostable amylases from microorganisms such as Pyrococcus furiosus . The process involves the controlled hydrolysis of starch to achieve a high yield of this compound, followed by purification steps to isolate the desired oligosaccharide.

Chemical Reactions Analysis

Types of Reactions

Maltooctaose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce gluconic acid derivatives.

Reduction: Reduction of this compound can yield polyhydric alcohols.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose units, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine water and nitric acid.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed

Oxidation: Gluconic acid derivatives.

Reduction: Polyhydric alcohols.

Substitution: Acetylated and benzoylated this compound derivatives.

Scientific Research Applications

Maltooctaose has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies to understand the mechanism of amylases and other glycosidases.

Biology: Employed in studies of carbohydrate metabolism and as a model compound for studying polysaccharide interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form inclusion complexes with various drugs.

Comparison with Similar Compounds

Similar Compounds

Maltoheptaose: Composed of seven glucose units.

Maltohexaose: Composed of six glucose units.

Maltotetraose: Composed of four glucose units.

Uniqueness of Maltooctaose

This compound is unique due to its longer chain length compared to other maltooligosaccharides, which influences its physical and chemical properties. This longer chain length allows it to form more stable inclusion complexes with various molecules, making it a superior encapsulating agent for certain applications .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJILUJOOCOSRO-DGMDHIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Maltooctaose?

A1: this compound is a linear oligosaccharide composed of eight glucose units linked by α-(1→4) glycosidic bonds. It's a product of starch hydrolysis and serves as a building block in various biological and industrial applications.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C48H82O41, and its molecular weight is 1154.1 g/mol.

Q3: How does this compound interact with enzymes like α-amylase?

A3: α-amylase hydrolyzes α-(1→4) glycosidic linkages in starch. While it can hydrolyze this compound, studies have shown that its activity is weaker compared to longer maltooligosaccharides. [] Bacillus circulans F-2 α-amylase, for instance, exhibits weak hydrolysis of this compound compared to other maltooligosaccharides like maltotetraose. []

Q4: What are some examples of enzymes that specifically produce this compound from starch?

A4: Several enzymes can be used for this compound production. One method involves using cyclomaltodextrin glucanotransferase (CGTase) to produce cyclodextrins from starch, followed by treatment with cyclomaltodextrinase to open the cyclodextrin ring and yield this compound. [] Another approach utilizes the debranching enzyme from Nostoc punctiforme (NPDE). This enzyme hydrolyzes α-1,6-glycosidic linkages in starch followed by sequential hydrolysis of α-1,4-glycosidic linkages. NPDE exhibits a unique preference for hydrolyzing branched chains and α-1,4-linkages in maltooligosaccharides with a DP greater than 8, leading to the accumulation of this compound. []

Q5: How does the chain length of maltooligosaccharides affect their interaction with Cyclodextrin glycosyltransferase (CGTase)?

A5: CGTase exhibits a preference for transferring maltohexaosyl groups to acceptors like maltose, leading to the efficient production of this compound. [] The enzyme recognizes the terminal six glucose units at the non-reducing end of α-(1,4)-glucans. [] As the chain length of the maltooligosaccharide increases beyond six glucose units, the efficiency of CGTase-mediated transfer decreases. []

Q6: Can this compound be used as a substrate for glycogen synthesis?

A6: Yes, this compound can serve as a substrate for enzymatic glycogen synthesis. In a study, researchers utilized this compound as a starting material for the one-step synthesis of glycogen-type polysaccharides using a branching enzyme. []

Q7: What is the role of this compound in understanding the structure and function of branching enzymes?

A7: this compound has been instrumental in elucidating the structure and function of branching enzymes. Crystallographic studies of Escherichia coli branching enzyme complexed with this compound have provided valuable insights into the enzyme's active site and substrate binding mechanisms. [] These studies identified twelve oligosaccharide binding sites on the enzyme and suggested a potential mechanism for transfer chain specificity, highlighting the importance of this compound as a tool for studying these enzymes. []

Q8: How does this compound contribute to the study of glycogen synthase?

A8: this compound is a valuable tool in investigating glycogen synthase activity and specificity. Studies employing this compound as a substrate have demonstrated that the enzyme relies on multiple glycogen-binding sites for efficient catalysis. [] Mutations affecting these binding sites, particularly those involved in a "toehold mechanism" for glycogen binding, significantly reduce the enzyme's catalytic efficiency towards glycogen while having minimal impact on its ability to utilize this compound. [] These findings highlight the distinct mechanisms involved in glycogen synthase's interaction with glycogen and shorter maltooligosaccharides like this compound.

Q9: Can this compound be used as a chiral stationary phase in gas chromatography?

A9: Yes, derivatives of this compound, such as octakis[(3-O,-4″O)-butanoyl-(1′-O,2,6-di-O)-n-pentyl]this compound, have been successfully employed as chiral stationary phases for enantioselective gas chromatography. [] This application stems from the chirality of this compound and its ability to selectively interact with enantiomers, enabling their separation.

Q10: How does this compound contribute to aroma encapsulation?

A10: Maltoheptaose and this compound have shown superior performance as aroma-encapsulating agents. [, ] Although the specific mechanisms require further investigation, these longer-chain maltooligosaccharides may offer enhanced encapsulation capabilities due to their increased size and potential for forming more stable complexes with aroma compounds.

Q11: How is this compound detected and quantified?

A11: Various methods are available for this compound analysis. High-performance liquid chromatography (HPLC) coupled with suitable detectors is commonly used for the separation and quantification of maltooligosaccharides, including this compound. [, ] Another method involves converting maltooligosaccharides to their corresponding 4-nitrophenylhydrazones, which can be separated by paper chromatography and quantified spectrophotometrically after elution. [] Additionally, mass spectrometry techniques like matrix-assisted laser desorption/ionization (MALDI) are employed for the identification and characterization of this compound. []

Q12: Are there any known applications of this compound in drug discovery or pharmaceutical research?

A12: While specific drug development applications of this compound are limited in the provided research, its derivatives, particularly acarviosyl-maltooligosaccharides, show potential as inhibitors of glycoside hydrolases. [] These acarbose derivatives, synthesized enzymatically using this compound, may offer new avenues for developing therapeutic agents targeting diseases associated with carbohydrate metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride](/img/structure/B3042662.png)

![1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042665.png)

![N1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3042668.png)

![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)

![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)

![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)

![N1-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)-3-bromopropanamide](/img/structure/B3042676.png)

![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)

![N1-[3,5-di(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042679.png)

![N1-(3-chloro-4-fluorophenyl)-3-{[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042680.png)

![N1-(3-chloro-2-fluorophenyl)-3-{[3-(3-chloro-2-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042681.png)